molecular formula C14H14ClFN2O2 B2862809 2-chloro-6-fluoro-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzamide CAS No. 1396884-74-4

2-chloro-6-fluoro-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzamide

Cat. No. B2862809
CAS RN: 1396884-74-4
M. Wt: 296.73
InChI Key: XEUSQBHGHVNBEL-UHFFFAOYSA-N
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Description

The compound “2-chloro-6-fluoro-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzamide” is a complex organic molecule. It contains a benzamide group, which is a common feature in many pharmaceutical drugs . The molecule also has chloro and fluoro substituents on the benzene ring, which can significantly alter its chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without specific data or a visual representation, it’s difficult to provide a detailed analysis .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. Benzamides, for example, can undergo a variety of reactions, including hydrolysis, reduction, and reactions with Grignard reagents .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular size, and the presence of functional groups would all play a role .

Scientific Research Applications

Synthesis and Medicinal Chemistry

  • Compounds similar to "2-chloro-6-fluoro-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzamide" have been synthesized for evaluating their affinity and selectivity towards CNS receptors, notably dopamine D2 receptors. Such research underpins the development of potential diagnostic tools or treatments for neurological disorders by identifying ligands with high receptor affinity (Bishop et al., 1991).

Drug Development and Pharmacology

  • Benzamide derivatives have been investigated for their neuroleptic activity and selectivity towards certain neurotransmitter receptors. This research is crucial for developing new drugs with fewer side effects for the treatment of psychosis and other mental health disorders (Iwanami et al., 1981).

Neuropharmacology and Receptor Binding

  • Studies on benzamide analogs, including those with structural similarities to the compound of interest, have contributed to understanding their receptor binding properties, offering insights into the development of new therapeutics for neurological conditions. These compounds are studied for their potential as neuroleptics, highlighting the importance of selective receptor targeting in drug design (Hall et al., 1985).

Molecular Imaging

  • Analogues of benzamide compounds, including those fluorinated, have been developed for imaging the sigma2 receptor status of solid tumors using positron emission tomography (PET). This research demonstrates the compound's potential in cancer diagnosis and the assessment of tumor receptor status, aiding in the personalized treatment of cancer (Tu et al., 2007).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. Many benzamide derivatives have biological activity and are used in medicine .

Future Directions

The future research directions would depend on the properties and potential applications of this compound. Given the prevalence of benzamide derivatives in pharmaceuticals, it’s possible that this compound could have therapeutic potential .

properties

IUPAC Name

2-chloro-6-fluoro-N-[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClFN2O2/c1-18-7-3-6-11(18)12(19)8-17-14(20)13-9(15)4-2-5-10(13)16/h2-7,12,19H,8H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEUSQBHGHVNBEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CNC(=O)C2=C(C=CC=C2Cl)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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